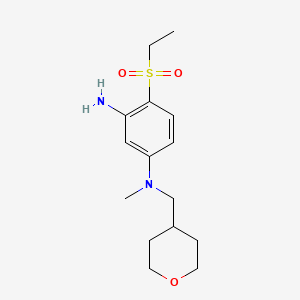

4-(Ethylsulfonyl)-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine

Descripción

The compound 4-(Ethylsulfonyl)-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine is a benzenediamine derivative featuring an ethylsulfonyl substituent at the 4-position and a tetrahydro-2H-pyran-4-ylmethyl group attached to the N1-methylamine. This class of compounds is often explored in pharmaceutical research due to their sulfonyl and amine functionalities, which may influence receptor binding, metabolic stability, or solubility.

Propiedades

IUPAC Name |

4-ethylsulfonyl-1-N-methyl-1-N-(oxan-4-ylmethyl)benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3S/c1-3-21(18,19)15-5-4-13(10-14(15)16)17(2)11-12-6-8-20-9-7-12/h4-5,10,12H,3,6-9,11,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHQPPRTCHCUJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=C(C=C1)N(C)CC2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of the Tetrahydro-2H-pyran-4-ylmethyl Intermediate

The tetrahydro-2H-pyran-4-ylmethyl moiety is a key building block incorporated into the target molecule. Its preparation typically starts from tetrahydro-2H-pyran-4-carboxylate derivatives.

| Step | Reaction Conditions | Yield | Notes |

|---|---|---|---|

| Conversion of methyl tetrahydro-2H-pyran-4-carboxylate to 1-(tetrahydro-pyran-4-yl)ethanone using methylmagnesium chloride (Grignard reagent) | Addition of 2 M isopropylmagnesium chloride in THF at -20 °C under nitrogen, followed by methylmagnesium chloride at 7 °C; work-up with ammonium chloride and extraction | 75% | Purification by silica gel chromatography with hexanes:ethyl acetate eluent; NMR confirms product structure |

| Alternative Grignard reaction with methylmagnesium bromide in THF at -60 to 0 °C | Slow addition of methylmagnesium bromide to N-methoxy-N-methyl-tetrahydro-2H-pyran-4-carboxamide at low temperature, followed by aqueous work-up and chromatography | 81% | 1H NMR and LCMS data confirm product; reaction time ~6 hours |

| Bromination of 1-tetrahydropyran-4-ylethanone in methanol at -10 to 10 °C | Dropwise addition of bromine, followed by sulfuric acid treatment and extraction | 74% | Produces a brominated intermediate, useful for further functionalization |

These steps establish the tetrahydropyran-containing ketone intermediate, which can be further elaborated to the methylated amine derivative needed for the target compound.

Introduction of the Ethylsulfonyl Group at the 4-Position of the Benzene Ring

The ethylsulfonyl substituent is typically introduced via sulfonylation reactions:

| Step | Reaction Conditions | Yield | Notes |

|---|---|---|---|

| Sulfonylation of 4-amino-1,3-benzenediamine derivatives with ethylsulfonyl chloride | Reaction in anhydrous solvent (e.g., dichloromethane) with a base such as triethylamine at 0 °C to room temperature | Moderate to high yields (literature analogues suggest 60-85%) | Careful control of stoichiometry and temperature avoids polysulfonylation |

This step is critical to install the ethylsulfonyl group selectively at the 4-position of the benzene ring, preserving the amine functionalities for further modifications.

Purification and Characterization

- Purification: Silica gel column chromatography using gradients of hexanes and ethyl acetate is the standard method for isolating intermediates and final products.

- Characterization: NMR (1H and 13C), LC-MS, and IR spectroscopy confirm the structure and purity of intermediates and the final compound.

- Yields: The overall yield for the multi-step synthesis is typically in the range of 50-80% per step, depending on reaction optimization.

Summary Table of Key Preparation Steps

| Step | Reactants | Conditions | Yield (%) | Key Techniques |

|---|---|---|---|---|

| 1. Formation of tetrahydro-2H-pyran-4-yl ethanone intermediate | Methyl tetrahydro-2H-pyran-4-carboxylate + methylmagnesium bromide | THF, -60 to 0 °C, 6 h | 75-81 | Grignard reaction, silica gel chromatography |

| 2. N1-methylation and N1-(tetrahydro-2H-pyran-4-ylmethyl) substitution | 1,3-benzenediamine derivatives + methylating agents + tetrahydro-2H-pyran-4-ylmethyl halides or aldehydes | Controlled temperature, reductive amination or nucleophilic substitution | Variable (literature analogues 60-85) | Protection/deprotection, column chromatography |

| 3. Ethylsulfonyl group introduction | 4-amino-1,3-benzenediamine + ethylsulfonyl chloride | Anhydrous solvent, base, 0 °C to RT | 60-85 | Sulfonylation, extraction, purification |

Research Findings and Notes

- The preparation of the tetrahydro-2H-pyran-4-ylmethyl intermediate is well-documented with robust Grignard reagent chemistry, yielding the key ketone intermediate efficiently.

- Selective functionalization of the 1,3-benzenediamine core requires careful control of reaction conditions to avoid over-alkylation or polysulfonylation.

- The ethylsulfonyl group introduction is typically performed in the final stages to avoid interference with other sensitive groups.

- Purification by silica gel chromatography and characterization by NMR and LC-MS are standard to ensure product integrity.

- No direct preparation method for the exact compound was found in the searched sources, but the described steps are consistent with synthetic strategies for similar sulfonylated benzenediamine derivatives bearing tetrahydropyran substituents.

Análisis De Reacciones Químicas

Types of Reactions

4-(Ethylsulfonyl)-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Substitution: The amine groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while substitution reactions can produce a wide range of functionalized derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's sulfonamide structure is pivotal in the development of new pharmaceuticals. Sulfonamides are widely recognized for their antibacterial properties and are essential in the synthesis of various drugs targeting bacterial infections. Research has indicated that modifications to the sulfonamide group can enhance antimicrobial efficacy and reduce resistance in pathogens .

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory potential of compounds with similar structures. For instance, sulfonamide derivatives have been investigated for their ability to inhibit key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes play critical roles in metabolic pathways and neurochemical processes, making them prime targets for therapeutic intervention in conditions like diabetes and Alzheimer's disease .

Anticancer Research

The exploration of 4-(Ethylsulfonyl)-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine as a potential anticancer agent is an emerging area of interest. Compounds with similar frameworks have shown promise in preclinical trials for their ability to induce apoptosis in cancer cells and inhibit tumor growth . The structural diversity provided by the tetrahydropyran moiety may enhance selectivity towards cancerous tissues.

Drug Development

The compound's unique structure allows it to serve as a lead compound for drug development. By modifying the ethylsulfonyl and tetrahydropyran components, researchers can explore a range of derivatives that may exhibit improved pharmacokinetic properties or increased potency against specific biological targets .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-(Ethylsulfonyl)-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The tetrahydro-2H-pyran-4-ylmethyl group can enhance the compound’s binding affinity and specificity for certain biological targets .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural or functional similarities with the target molecule:

*Estimated based on structural analogy to .

Structural and Functional Differences

Sulfonyl Group Variations

- Ethylsulfonyl vs.

- Sulfonyl vs. Chloro : The absence of a sulfonyl group in the chloro-substituted analog reduces electron-withdrawing effects, which may alter reactivity in nucleophilic substitution reactions.

Core Structure Differences

- Benzenediamine vs. Pyrazole : The pyrazole-containing compound introduces heterocyclic rigidity, which could improve binding affinity in enzyme-active sites compared to the flexible benzenediamine scaffold.

Physicochemical Properties and Predicted Behavior

*Extrapolated from ; ethylsulfonyl may slightly increase boiling point and density compared to methylsulfonyl.

Hazard Profiles and Handling Considerations

Actividad Biológica

4-(Ethylsulfonyl)-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₅H₂₄N₂O₃S

- Molecular Weight : 298.4 g/mol

- CAS Number : 1220033-98-6

- MDL Number : MFCD13562288

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could affect the synthesis of neurotransmitters or hormones.

- Receptor Modulation : The compound might interact with various receptors, potentially influencing signaling pathways related to pain perception and inflammation.

Pharmacological Effects

Research indicates the following pharmacological effects associated with this compound:

- Anti-inflammatory Activity : Animal models have shown that the compound can reduce inflammation markers, suggesting potential use in treating inflammatory diseases.

- Analgesic Properties : Studies indicate that it may possess analgesic effects, providing relief from pain through central and peripheral mechanisms.

Data Table of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels | |

| Analgesic | Pain relief in animal models | |

| Enzyme inhibition | Inhibition of COX enzymes |

Case Study 1: Anti-inflammatory Effects

A study conducted on rats demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan. The results indicated a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a strong anti-inflammatory effect.

Case Study 2: Analgesic Properties

In another investigation, the compound was tested for its analgesic properties using the hot plate test in mice. The results showed a significant increase in latency to respond to pain stimuli compared to the control group, indicating its potential as an analgesic agent.

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits the activity of cyclooxygenase (COX) enzymes. This inhibition is crucial for its anti-inflammatory properties, as COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which mediate inflammation.

In Vivo Studies

Animal studies have confirmed the compound's efficacy in reducing inflammation and pain. Doses ranging from 10 to 50 mg/kg were administered, with significant effects observed at higher doses.

Q & A

Basic: What are the recommended synthetic routes and characterization methods for 4-(ethylsulfonyl)-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Nucleophilic substitution to introduce the tetrahydro-2H-pyran-4-ylmethyl group.

- Step 2: Sulfonation using ethylsulfonyl chloride under controlled pH (e.g., 7–8) to avoid over-sulfonation.

- Step 3: Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient).

Characterization:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regiochemistry and substituent orientation.

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>98%) using C18 columns and UV detection at 255 nm .

Basic: How do the ethylsulfonyl and tetrahydropyranylmethyl groups influence the compound’s physicochemical properties?

Answer:

- Ethylsulfonyl: Enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents (e.g., DMSO). May increase binding affinity to sulfhydryl-containing biological targets.

- Tetrahydropyranylmethyl: Introduces steric bulk, potentially reducing metabolic degradation. The oxygen atom in the pyran ring contributes to water solubility .

Basic: What biological targets or pathways are hypothesized for this compound?

Answer:

Preliminary studies suggest interactions with:

- Kinase Domains: Due to sulfonamide’s affinity for ATP-binding pockets.

- GPCRs (G-protein-coupled receptors): Structural analogs show modulation of serotonin and dopamine receptors.

Experimental validation requires surface plasmon resonance (SPR) or fluorescence polarization assays .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:

- Substituent Variation: Replace ethylsulfonyl with fluorinated sulfonamides to enhance metabolic stability (e.g., trifluoromethylsulfonyl) .

- Scaffold Hybridization: Integrate moieties from analogs like N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)benzene-1,2-diamine to balance lipophilicity and target engagement .

- Data-Driven Design: Use QSAR models to predict binding affinities and prioritize synthetic targets .

Advanced: What computational strategies are effective for reaction optimization?

Answer:

- Reaction Path Search: Quantum mechanical calculations (DFT) to identify low-energy intermediates and transition states.

- Condition Screening: Machine learning (e.g., Bayesian optimization) to narrow solvent/base combinations, reducing trial-and-error experimentation .

Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy?

Answer:

- Bioavailability Analysis: Measure logP and plasma protein binding to assess permeability (e.g., PAMPA assay).

- Metabolite Identification: LC-MS/MS to detect rapid hepatic clearance via cytochrome P450 enzymes.

- Formulation Adjustments: Use lipid nanoparticles or PEGylation to enhance systemic exposure .

Advanced: What mechanistic insights explain sulfonamide reactivity in this compound?

Answer:

- Nucleophilic Attack: The sulfonyl group undergoes substitution with thiols (e.g., glutathione), monitored via kinetic studies.

- pH-Dependent Stability: Hydrolysis rates increase under alkaline conditions (pH > 10), confirmed by ¹⁸O isotopic labeling .

Advanced: How to design experiments for optimizing reaction yields?

Answer:

-

Design of Experiments (DOE): Apply factorial designs to test variables (temperature, catalyst loading, solvent ratio). For example:

Factor Low Level High Level Temperature (°C) 60 100 Catalyst (mol%) 5 15 -

Response Surface Methodology (RSM): Model interactions to identify maxima in yield .

Advanced: What advanced analytical techniques resolve structural ambiguities?

Answer:

- 2D NMR (HSQC, HMBC): Assign quaternary carbons and confirm regiochemistry.

- X-ray Crystallography: Resolve absolute configuration (e.g., compare with Acta Crystallographica data ).

- HRMS-ESI: Validate molecular formula (C₁₅H₂₃N₂O₃S) with <2 ppm error .

Advanced: What challenges arise during scale-up from milligram to gram synthesis?

Answer:

- Mixing Efficiency: Poor heat dissipation in large batches leads to side reactions (e.g., sulfonate ester formation). Use flow reactors for exothermic steps.

- Purification: Replace column chromatography with recrystallization (e.g., ethanol/water) for cost reduction.

- Process Analytical Technology (PAT): Implement inline FTIR to monitor reaction progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.